![molecular formula C11H6F3NO2 B1348730 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 34520-59-7](/img/structure/B1348730.png)
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
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Overview
Description
Trifluoromethylphenyl compounds are widely used in the development of pharmaceutical and agrochemical compounds due to their unique physical-chemical properties . They are known to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds often contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can serve as precursors to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds have distinctive physical-chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various synthetic pathways. The trifluoromethyl group, in particular, is a common moiety in pharmaceuticals due to its ability to enhance the bioavailability and metabolic stability of drugs .
Pharmaceutical Development
The presence of the trifluoromethyl group is significant in drug design. It’s known to improve the pharmacokinetic properties of drugs, making them more effective at lower doses. This compound could be used in the synthesis of new drugs that require the trifluoromethyl group for their activity .
Agrochemicals
In the field of agrochemicals, this compound can be utilized to develop new pesticides and herbicides. Its structural features may be exploited to create compounds that are more selective and environmentally friendly .
Dyestuff Industry
As an intermediate, it can be used in the synthesis of dyes and pigments. The trifluoromethyl group can impart unique properties to the dyes, such as resistance to fading and chemical stability .
Antimicrobial Agents
Research suggests that imidazole derivatives, which can be synthesized from compounds like 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, show a broad range of biological activities including antimicrobial properties. This could lead to the development of new antibiotics and antifungal agents .
Antioxidant Applications
The compound’s derivatives could be explored for their antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases .
Imaging Agents
There is potential for derivatives of this compound to be used as positron emission tomography (PET) imaging agents. This application could advance the diagnosis and treatment monitoring of neurological disorders.
Anti-inflammatory and Analgesic Agents
The structural motif of this compound is found in several anti-inflammatory and analgesic drugs. Research into its derivatives could yield new treatments for chronic pain and inflammation .
Mechanism of Action
While the specific mechanism of action for “1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” is not available, similar compounds like Fipronil (a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family) disrupt the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels .
Safety and Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJBEIFRRVXFFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351412 |
Source
|
Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
CAS RN |
34520-59-7 |
Source
|
Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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